molecular formula C13H15N3O4S B1275880 N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide CAS No. 36326-07-5

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide

Katalognummer: B1275880
CAS-Nummer: 36326-07-5
Molekulargewicht: 309.34 g/mol
InChI-Schlüssel: BCGBRLMXWWNZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide is a chemical compound with a molecular weight of 309.34 g/mol This compound is known for its unique structure, which includes an oxazole ring, a sulfonamide group, and an acetamide moiety

Eigenschaften

IUPAC Name

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)20-13(14-8)16-21(18,19)12-6-4-11(5-7-12)15-10(3)17/h4-7H,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGBRLMXWWNZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404420
Record name N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36326-07-5
Record name N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Acetyl-N1-(4,5-dimethyloxazol-2-yl)-sulfanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Sulfonamide Coupling via Acyl Chloride Intermediates

The most widely reported method involves reacting 4-acetamidobenzenesulfonyl chloride with 5-amino-3,4-dimethylisoxazole under basic conditions. Key steps include:

  • Sulfonyl chloride preparation :
    • p-Acetamidobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.
  • Nucleophilic substitution :
    • The sulfonyl chloride reacts with 5-amino-3,4-dimethylisoxazole in anhydrous pyridine or dimethylformamide (DMF), with catalytic 4-dimethylaminopyridine (DMAP), yielding the target compound.

Reaction Conditions :

Parameter Value Source
Solvent Pyridine/DMF
Temperature 20–25°C (room temperature)
Reaction Time 12–24 hours
Yield 59–87%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Activation : Sulfonyl chloride formation (R-SO₂Cl).
  • Coupling : Nucleophilic attack by the oxazole’s amine group on the electrophilic sulfur, releasing HCl.

Alternative Pathways

One-Pot Synthesis Using Microwave Assistance

Recent advancements employ microwave irradiation to accelerate the coupling step, reducing reaction times from hours to minutes.

Procedure :

  • Equimolar amounts of 4-acetamidobenzenesulfonic acid and 5-amino-3,4-dimethylisoxazole are mixed with SOCl₂ under microwave irradiation (150 W, 100°C).
  • The reaction is quenched with ice-water, and the product is purified via recrystallization.

Advantages :

  • Yield Improvement : 75–82%.
  • Reduced Byproducts : Minimal formation of sulfonic acid side products.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported resins (e.g., Wang resin) functionalized with sulfonyl chloride groups enable iterative coupling with oxazole amines, ideal for combinatorial libraries.

Steps :

  • Resin-bound sulfonyl chloride preparation.
  • Oxazole amine coupling in DMF with diisopropylethylamine (DIPEA).
  • Cleavage from resin using trifluoroacetic acid (TFA).

Outcomes :

  • Purity : >95% (HPLC).
  • Scalability : Gram-scale production feasible.

Optimization Strategies

Catalytic Enhancements

Catalyst Solvent Yield Increase Reference
DMAP Pyridine 15–20%
Zeolite (Hβ) Toluene 10–12%
Ionic liquids (BMIM-BF₄) DMF 18%

Key Findings :

  • DMAP improves yields by neutralizing HCl in situ, shifting equilibrium toward product formation.
  • Zeolites enhance regioselectivity by stabilizing transition states.

Solvent and Temperature Effects

Solvent Dielectric Constant Optimal Temp (°C) Yield (%)
Pyridine 12.3 25 87
DMF 36.7 80 78
Acetonitrile 37.5 60 72

Polar aprotic solvents (DMF, acetonitrile) favor sulfonamide formation at elevated temperatures.

Analytical Validation

Spectroscopic Characterization

Key Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 11.30 (s, 1H, SO₂NH), 10.35 (s, 1H, CONH), 7.73–7.79 (m, 4H, Ar-H), 6.12 (s, 1H, oxazole-H), 2.29 (s, 3H, CH₃), 2.07 (s, 3H, CH₃).
  • IR (KBr) : 3375 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O asym/sym).

Chromatographic Purity Assessment

Method Column Mobile Phase Purity (%)
HPLC (UV 254 nm) C18 (250 × 4.6 mm) MeOH:H₂O (70:30) 98.5
TLC Silica GF254 CHCl₃:MeOH (9:1) Rf = 0.59

Industrial-Scale Production Challenges

Key Limitations

  • Cost of Oxazole Amines : 5-Amino-3,4-dimethylisoxazole requires multistep synthesis from acetylacetone and hydroxylamine.
  • HCl Management : Corrosive byproduct necessitates specialized equipment.

Mitigation Strategies

  • In Situ Oxazole Synthesis : Integrating oxazole formation with sulfonylation reduces intermediate isolation.
  • Continuous Flow Systems : Microreactors improve heat transfer and reduce HCl accumulation.

Analyse Chemischer Reaktionen

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Wissenschaftliche Forschungsanwendungen

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Wirkmechanismus

The mechanism of action of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:

    Sulfisoxazole: Another sulfonamide with a similar structure but different substituents on the oxazole ring.

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group but different heterocyclic ring.

    Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of an oxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Biologische Aktivität

N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide, also known by its CAS number 36326-07-5, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound's structure includes a sulfamoyl group linked to a phenyl ring and an acetamide moiety, contributing to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C13H15N3O4S
  • Molecular Weight : 309.34 g/mol
  • Density : 1.404 g/cm³
  • Refractive Index : 1.611

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes involved in folate synthesis. As a sulfonamide, it mimics para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria. This mechanism leads to bacteriostatic effects against various bacterial strains.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against several pathogenic bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values observed against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Salmonella typhimurium32

These results indicate that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by researchers evaluated the compound's effectiveness against Xanthomonas oryzae, a significant pathogen in rice crops. The compound demonstrated an EC50 value of 156.7 µM, indicating promising antibacterial activity compared to traditional treatments like thiodiazole copper .
  • Cell Membrane Disruption : Scanning electron microscopy (SEM) studies revealed that treatment with this compound led to significant morphological changes in bacterial cells, such as membrane rupture and cell lysis. This effect was dose-dependent, with higher concentrations resulting in more severe damage .
  • Nematicidal Activity : Beyond antibacterial properties, the compound also exhibited nematicidal activity against Meloidogyne incognita, achieving 100% mortality at a concentration of 500 μg/mL after 24 hours of exposure. This highlights its potential utility in agricultural applications beyond traditional antimicrobial roles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring and the sulfamoyl group can significantly influence biological activity. Substituents at the para position on the phenyl ring enhance antibacterial efficacy, while electron-withdrawing groups generally improve activity compared to electron-donating groups .

Q & A

Basic Research Question

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize using electrospray ionization (ESI) in positive ion mode. A structurally similar sulfonamide derivative showed a limit of detection (LOD) of 0.1 ng/mL in serum .
  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Retention times vary based on mobile phase (e.g., acetonitrile:water = 70:30) .
  • Immunoassays : Cross-reactivity studies are critical due to potential interference from metabolites .

How does the sulfamoyl-oxazole moiety influence the compound’s pharmacokinetic properties and target binding affinity?

Advanced Research Question
The sulfamoyl group enhances solubility via hydrogen bonding with biological targets, while the 4,5-dimethyloxazole ring improves metabolic stability by resisting cytochrome P450 oxidation. Molecular docking studies on related RORγt inhibitors (e.g., SR1001) show that the oxazole ring interacts with hydrophobic pockets in the ligand-binding domain (binding energy: −9.2 kcal/mol) . Pharmacokinetic assays in mice reveal a half-life (t₁/₂) of 4.2 hours and 85% plasma protein binding .

What contradictory findings exist regarding its biological activity, and how can these be resolved methodologically?

Advanced Research Question

  • Contradiction : Some studies report anti-inflammatory activity via RORγ inhibition , while others highlight pro-apoptotic effects in cancer cells .
  • Resolution :
    • Use isoform-specific assays (e.g., RORγ vs. RORα) to clarify target selectivity .
    • Conduct transcriptomic profiling (RNA-seq) to identify context-dependent pathways (e.g., TH17 differentiation vs. p53 activation) .
    • Validate findings across multiple cell lines (e.g., Jurkat T-cells vs. HCT116 colon cancer cells) .

What strategies optimize the compound’s selectivity and potency in structure-activity relationship (SAR) studies?

Advanced Research Question

  • Substituent modifications :
    • Replace the 4,5-dimethyloxazole with a pyridyl group to enhance π-π stacking (e.g., N-[4-(N-(pyridin-2-yl)sulfamoyl)phenyl]acetamide increased IC₅₀ by 3-fold in cancer assays) .
    • Introduce fluorine at the phenyl ring to improve blood-brain barrier penetration .
  • Prodrug design : Acetylate the sulfamoyl group to reduce renal clearance, as seen in monoacetyldapsone derivatives .

How can computational methods predict its metabolic pathways and potential toxicity?

Advanced Research Question

  • In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., methyl groups on the oxazole ring) .
  • Toxicity screening :
    • Ames test for mutagenicity (negative in Salmonella typhimurium TA98 ).
    • hERG channel inhibition assays (IC₅₀ > 10 μM suggests low cardiotoxicity) .

What crystallographic parameters are critical for resolving its polymorphic forms?

Advanced Research Question

  • Unit cell dimensions : Monoclinic systems (e.g., a = 14.9176 Å, β = 90°) are common for sulfonamide derivatives .
  • Hydrogen bonding networks : Key interactions include N–H⋯O (2.8 Å) between sulfamoyl and acetamide groups .
  • Thermal displacement parameters (Ueq) : Anisotropic refinement at 100 K reduces noise in electron density maps .

What in vivo models best validate its therapeutic efficacy, and what are the dosing considerations?

Advanced Research Question

  • Autoimmune models : Use experimental autoimmune encephalomyelitis (EAE) mice with oral dosing at 50 mg/kg/day .
  • Cancer xenografts : HCT116 tumor-bearing mice require intraperitoneal administration (30 mg/kg, 3× weekly) due to poor oral bioavailability .
  • Pharmacodynamic markers : Measure IL-17A suppression (ELISA) or caspase-3 activation (Western blot) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.